methyl 4-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate
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Overview
Description
Methyl 4-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate is a complex organic compound featuring an imidazole ring, a benzyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the benzyl group and the hydroxymethyl group. The final step involves the formation of the benzoate ester.
Imidazole Ring Formation: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions.
Introduction of Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Hydroxymethyl Group Addition: The hydroxymethyl group can be added through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Benzoate Ester Formation: The final step involves esterification of the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The benzyl group and hydroxymethyl group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(((1-benzyl-1H-imidazol-2-yl)thio)methyl)benzoate: Lacks the hydroxymethyl group, which may affect its reactivity and binding properties.
Methyl 4-(((1-benzyl-5-methyl-1H-imidazol-2-yl)thio)methyl)benzoate: Contains a methyl group instead of a hydroxymethyl group, potentially altering its chemical behavior.
Properties
IUPAC Name |
methyl 4-[[1-benzyl-5-(hydroxymethyl)imidazol-2-yl]sulfanylmethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-25-19(24)17-9-7-16(8-10-17)14-26-20-21-11-18(13-23)22(20)12-15-5-3-2-4-6-15/h2-11,23H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGXIPWOZTVYNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC=C(N2CC3=CC=CC=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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